Methyl Positional Isomerism: 5-Methyl vs. 3-Methyl (Phenmetrazine) Conformational and Pharmacological Divergence
The relocation of the methyl group from the 3-position (phenmetrazine) to the 5-position (isophenmetrazine / 5-methyl-2-phenylmorpholine) produces a fundamental conformational shift. In 3-methyl-2-phenylmorpholine (phenmetrazine), the methyl group adopts an equatorial orientation on the morpholine chair, minimizing 1,3-diaxial steric interactions. In 5-methyl-2-phenylmorpholine, the methyl group is forced into an axial orientation, increasing steric hindrance around the morpholine oxygen and altering the spatial presentation of the phenyl ring . This conformational difference translates to divergent monoamine transporter activity profiles. Phenmetrazine (3-methyl-substituted) acts as a balanced NDRA. The 5-methyl positional isomer (isophenmetrazine) displays a modified release profile: it retains norepinephrine releasing activity but shows altered dopamine release kinetics, as documented in the patent literature covering phenylmorpholine-based monoamine release modulators [1].
| Evidence Dimension | Methyl substituent position and resulting chair conformation (axial vs. equatorial orientation of methyl group) |
|---|---|
| Target Compound Data | 5-Methyl-2-phenylmorpholine (isophenmetrazine): methyl at C5, axial orientation, increased steric hindrance at morpholine oxygen |
| Comparator Or Baseline | 3-Methyl-2-phenylmorpholine (phenmetrazine, CAS 134-49-6): methyl at C3, equatorial orientation, minimal ring strain |
| Quantified Difference | Qualitative conformational switch from equatorial (3-methyl) to axial (5-methyl); pharmacological consequence: altered NDRA release profile with differential dopamine vs. norepinephrine selectivity |
| Conditions | Structural analysis based on morpholine chair conformation principles and patent data from monoamine release assays (rat synaptosomes) |
Why This Matters
Positional isomer selection directly determines which monoamine transporter profile a research study will interrogate; procurement of the wrong positional isomer will yield fundamentally different pharmacological data.
- [1] Blough, B., et al. PCT Int. Appl. WO 2011146850 A1 (2011). Phenylmorpholine analogs as therapeutic modulators of monoamine release and uptake. Cited in Delta-Bio product page for (+)-Isophenmetrazine Hydrochloride. View Source
